Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Catalog No.
S579647
CAS No.
680-15-9
M.F
C3H3F3O4S
M. Wt
192.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

CAS Number

680-15-9

Product Name

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

IUPAC Name

methyl 2,2-difluoro-2-fluorosulfonylacetate

Molecular Formula

C3H3F3O4S

Molecular Weight

192.12 g/mol

InChI

InChI=1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3

InChI Key

GQJCAQADCPTHKN-UHFFFAOYSA-N

SMILES

COC(=O)C(F)(F)S(=O)(=O)F

Synonyms

methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Canonical SMILES

COC(=O)C(F)(F)S(=O)(=O)F

Trifluoromethylation of Alkyl Halides:

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate serves as a crucial reagent for the introduction of a trifluoromethyl (CF₃) group into alkyl halides (R-X). This process, known as trifluoromethylation, is a powerful tool for creating new molecules with unique properties, such as enhanced biological activity or improved material performance. [, ]

Perfluoroalkylations of Aryl Iodides and Bromides:

  • This reagent demonstrates broad applicability in perfluoroalkylations, the incorporation of perfluoroalkyl groups (CnF2n+1) onto aromatic rings (aryl) bonded to iodine (I) or bromine (Br). This modification strategy is valuable for the development of novel pharmaceuticals, agrochemicals, and functional materials with improved properties like increased lipophilicity, metabolic stability, and water repellency. []

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluorinated organic compound characterized by the presence of two fluorine atoms and a fluorosulfonyl group attached to an acetate moiety. Its molecular formula is C₃H₃F₃O₄S, with a molecular weight of approximately 192.11 g/mol. This compound is notable for its ability to generate difluorocarbene, making it a valuable reagent in organic synthesis, particularly in the formation of difluorinated compounds .

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate exhibits significant reactivity due to its difluorocarbene generation capabilities. Under specific conditions, such as high temperature and concentration, it can react with various substrates to yield difluorinated products. For instance, when reacted with n-butyl acrylate, it achieved a yield of 76% for the corresponding difluorocyclopropane product after two days .

Additionally, it serves as a reagent for the trifluoromethylation of alkyl halides, facilitating the introduction of trifluoromethyl groups into organic molecules .

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can be synthesized through several methods:

  • Direct Fluorination: This involves the reaction of appropriate precursors under controlled conditions to introduce fluorine atoms.
  • Reagent-Based Synthesis: Utilizing reagents such as trimethylsilyl fluorosulfonyldifluoroacetate allows for efficient generation of difluorocarbene sources.
  • Copper-Catalyzed Reactions: Recent studies have shown that copper(I) iodide can mediate reactions involving this compound to promote trifluoromethylation processes .

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate finds utility in various fields:

  • Organic Synthesis: It is primarily used as a reagent for generating difluorinated compounds and for trifluoromethylation reactions.
  • Material Science: Its unique properties may be explored in developing new materials with enhanced characteristics due to fluorination.
  • Pharmaceutical Development: The compound's ability to introduce fluorine into organic molecules makes it a candidate for drug design and development .

Interaction studies involving methyl 2,2-difluoro-2-(fluorosulfonyl)acetate focus on its reactivity with different substrates in organic synthesis. The compound's ability to generate difluorocarbene allows it to engage in cycloaddition reactions and other transformations that are critical for synthesizing complex organic molecules .

Further research is needed to explore its interactions with biological systems and potential toxicity profiles.

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetateContains a trimethylsilyl group instead of methylMore stable and easier to handle than methyl variant
Tris(trimethylsilyl) fluorosulfonyldifluoroacetateContains multiple trimethylsilyl groupsHigher reactivity due to increased sterics
Difluorosulfonylacetic acidLacks the methyl ester functionalityMore acidic and less reactive than methyl ester

The unique aspect of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate lies in its balance between reactivity and stability due to the presence of both difluorocarbon and sulfonyl functionalities, making it particularly useful in synthetic applications where selective reactivity is desired .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Dates

Modify: 2023-08-15

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